5-氨基-2-氟-4-硝基苯三氟甲烷

描述

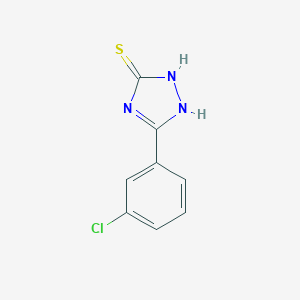

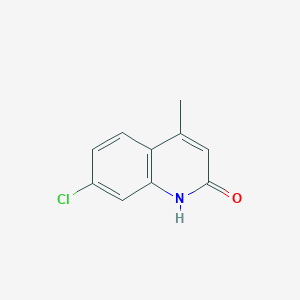

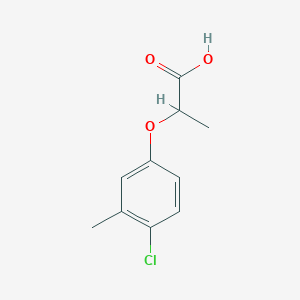

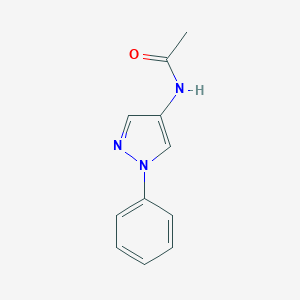

5-Amino-2-fluoro-4-nitrobenzotrifluoride is a chemical compound with the molecular formula C7H5F3N2O2 . It is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) .

Synthesis Analysis

The synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The yield of 5-fluoro-2-nitrobenzotrifluoride could be as high as 96.4% with the optimal composition of the mixed acid .Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluoro-4-nitrobenzotrifluoride can be viewed using Java or Javascript . The molecular weight of this compound is 206.1220 .Chemical Reactions Analysis

Most aromatic nitration processes are fast and highly exothermic, with the reaction enthalpy ranging from −73 to −253 kJ/mol . Insufficient heat and mass transfer rates provided by batch reactors are hard to match fast intrinsic kinetics of aromatic nitration, leading to the possible formation of undesirable byproducts due to excess nitration and oxidation .科学研究应用

以下是关于5-氨基-2-氟-4-硝基苯三氟甲烷在科学研究应用方面的全面分析:

药物合成

该化合物用于合成各种药物化合物,包括雄激素受体调节剂。这些调节剂在治疗肌肉萎缩和骨质疏松症等疾病方面具有重要的治疗应用 .

高分子化学

它用作超支化聚(芳醚)的单体,后者是高度支化的聚合物,在涂料、粘合剂以及作为添加剂改善其他材料的性能方面具有潜在用途 .

连续流动合成

该化合物已在连续流动微反应器系统中合成。该方法提供了改进的安全特性和工业应用的可扩展性 .

生物医学研究

它有潜力用于生物医学研究,可能作为生物活性分子或探针的构建块。

要获取有关每个应用程序的更多详细信息,需要进一步的研究和访问专门的科学数据库。如果您需要有关这些领域中任何一个的更具体信息,请告诉我!

未来方向

The continuous-flow synthesis strategy used for the production of 5-fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This suggests potential future directions in improving the efficiency and safety of chemical synthesis processes.

属性

IUPAC Name |

4-fluoro-2-nitro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSGMZUIHAFPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372216 | |

| Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179062-05-6 | |

| Record name | 4-Fluoro-2-nitro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179062-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)

![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)